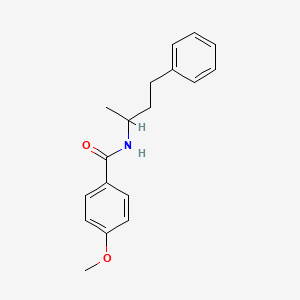
4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
Übersicht
Beschreibung
4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as ML297, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide involves its ability to modulate the activity of ion channels, specifically the transient receptor potential (TRP) channels. It has been found to selectively inhibit the activity of TRPC4 channels, which are involved in various physiological processes, including cell proliferation, migration, and apoptosis. By inhibiting the activity of TRPC4 channels, this compound can potentially block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of TRPC4 channel activity, protection of dopaminergic neurons, and anticonvulsant activity. It has also been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its high potency and selectivity for TRPC4 channels. This makes it a useful tool for studying the role of TRPC4 channels in various physiological processes. However, one of the limitations of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action in more detail, including its interactions with other ion channels and signaling pathways. Additionally, there is a need for the development of more potent and selective TRPC4 inhibitors, which can potentially lead to the development of novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and epilepsy. It has been found to exhibit potent activity against cancer cells by inhibiting the activity of the protein TRPC4, which is involved in cancer cell proliferation and migration. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death, which is a hallmark of the disease. It has also been found to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(8-9-15-6-4-3-5-7-15)19-18(20)16-10-12-17(21-2)13-11-16/h3-7,10-14H,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGJHIIXYGMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-amino-1,3-thiazol-4-yl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3945484.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3945487.png)
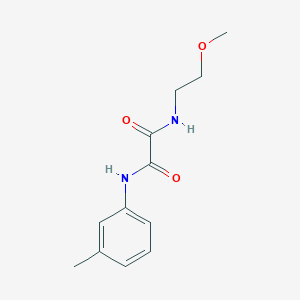
![N-(2-methoxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B3945509.png)

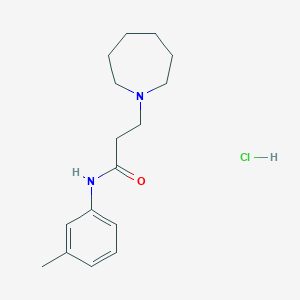

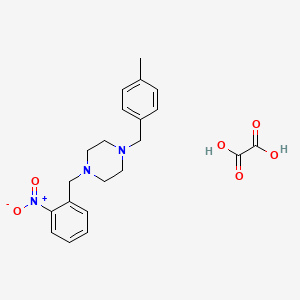
![2-(benzoylamino)-N-(1-{[(2-methoxyphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3945549.png)
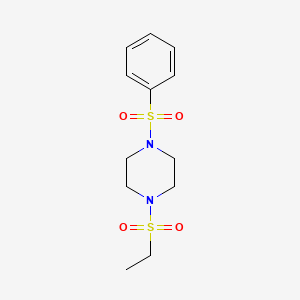
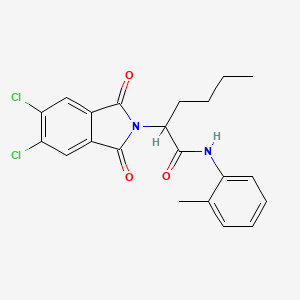
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3945582.png)
![4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3945595.png)
![4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945605.png)